molecular formula C16H11Cl2N3O3 B2357979 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-61-9

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2357979
CAS No.: 865286-61-9
M. Wt: 364.18
InChI Key: HZLPGPQBBZSNRD-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a carbonyl compound and an organohalogen compound . It has a molecular formula of C16H11Cl2N3O3 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of starting reagents like 5-amino-1,3,4-thiadiazole-2-thiol . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The structure of the synthesized compound is usually confirmed by 1H, 13C NMR, and LC-MS spectra .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazol ring attached to a benzamide group with two chlorine atoms and a methoxyphenyl group . The InChI string representation of the molecule is InChI=1S/C16H11Cl2N3O3/c1-23-11-5-2-9(3-6-11)15-20-21-16(24-15)19-14(22)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22) .


Physical and Chemical Properties Analysis

This compound has a net charge of 0, an average mass of 364.183, and a mono-isotopic mass of 363.01775 .

Scientific Research Applications

Nematocidal Activity

Research indicates that certain 1,2,4-oxadiazole derivatives, closely related to 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit significant nematocidal activities. For instance, specific compounds in this category have shown effectiveness against Bursaphelenchus xylophilus, a harmful nematode, suggesting potential as lead compounds for developing new nematicides (Liu et al., 2022).

Anticancer Properties

Some 1,3,4-oxadiazole derivatives have been evaluated for their anticancer properties. They have shown activity against various cancer cell lines, suggesting their potential in cancer treatment. Compounds from this class have exhibited moderate to excellent anticancer activity, in some cases surpassing reference drugs (Ravinaik et al., 2021).

Antibacterial Activity

Research into 1,3,4-oxadiazoles has also revealed their efficacy as antibacterial agents. Studies have shown that specific derivatives in this class can effectively combat bacterial strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Rai et al., 2009).

Antidiabetic Screening

The antidiabetic potential of certain 1,3,4-oxadiazole derivatives has been investigated, demonstrating their capability to inhibit α-amylase in vitro. This finding indicates their potential application in managing diabetes (Lalpara et al., 2021).

Antimycobacterial Activity

Some 1,3,4-oxadiazole derivatives have been studied for their antimycobacterial properties, specifically against Mycobacterium tuberculosis. Certain compounds have shown promising lead molecule characteristics due to their significant antimycobacterial activity (Nayak et al., 2016).

Antioxidant Activity

Research has also explored the antioxidant activities of 1,3,4-oxadiazole derivatives. Certain compounds have demonstrated significant efficacy in scavenging free radicals, highlighting their potential as antioxidants (Mallesha et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential anticancer properties . Additionally, its synthesis process could be optimized for cost-effectiveness and yield .

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-11-5-2-9(3-6-11)15-20-21-16(24-15)19-14(22)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLPGPQBBZSNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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